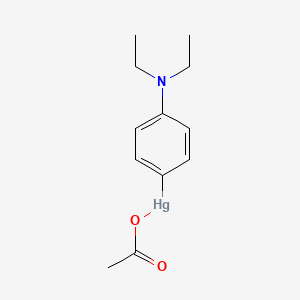
MERCURY, ACETATO(p-(DIETHYLAMINO)PHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, acetato(p-(diethylamino)phenyl)- is an organomercury compound. Organomercury compounds are known for their applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a mercury atom bonded to an acetato group and a p-(diethylamino)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury, acetato(p-(diethylamino)phenyl)- typically involves the reaction of mercury(II) acetate with p-(diethylamino)phenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or benzene, and the temperature is maintained to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Mercury, acetato(p-(diethylamino)phenyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different mercury-containing species.
Substitution: The acetato and p-(diethylamino)phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury amalgams.
Scientific Research Applications
Mercury, acetato(p-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of mercury, acetato(p-(diethylamino)phenyl)- involves its interaction with cellular components. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and cytotoxic effects. The compound’s molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury acetate: Similar in structure but lacks the diethylamino group.
Methylmercury acetate: Contains a methyl group instead of the p-(diethylamino)phenyl group.
Ethylmercury acetate: Contains an ethyl group instead of the p-(diethylamino)phenyl group.
Uniqueness
Mercury, acetato(p-(diethylamino)phenyl)- is unique due to the presence of the p-(diethylamino)phenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological molecules, making it a valuable reagent in research and industrial applications.
Properties
CAS No. |
21109-99-9 |
|---|---|
Molecular Formula |
C12H17HgNO2 |
Molecular Weight |
407.86 g/mol |
IUPAC Name |
acetyloxy-[4-(diethylamino)phenyl]mercury |
InChI |
InChI=1S/C10H14N.C2H4O2.Hg/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4;/h6-9H,3-4H2,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
CKZPFIZBRVCMCY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[Hg]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















